Superior Anti-Pseudomonal Potency: Tobramycin MIC90 is 2-4x Lower than Gentamicin
Tobramycin demonstrates superior *in vitro* potency against clinical isolates of *Pseudomonas aeruginosa* compared to gentamicin. In a study of 100 isolates, the MIC for tobramycin ranged from 0.31 to 0.63 μg/mL for strains requiring 5 μg/mL of gentamicin for inhibition [1]. A separate analysis of 147 strains reported an MIC90 of 4 mg/L for tobramycin versus 8 mg/L for gentamicin, with complete cross-resistance observed [2]. For susceptible strains, MICs of gentamicin were consistently two to four times greater than those of tobramycin [3].
| Evidence Dimension | Antimicrobial activity (MIC) against *Pseudomonas aeruginosa* |
|---|---|
| Target Compound Data | Tobramycin MIC90: 4 mg/L; MIC range: 0.31–0.63 μg/mL for specific strains |
| Comparator Or Baseline | Gentamicin MIC90: 8 mg/L; MIC: 5 μg/mL for comparison strains |
| Quantified Difference | Tobramycin MIC90 is 50% lower (4 vs. 8 mg/L); MICs for gentamicin are 2–4x higher |
| Conditions | Clinical isolates tested via agar dilution or broth microdilution (CLSI methods) |
Why This Matters
Lower MIC values translate to a higher probability of achieving pharmacodynamic targets (e.g., Cmax/MIC ratio) at standard doses, a key selection criterion for treating serious *P. aeruginosa* infections.
- [1] Bodey GP, et al. Pharmacokinetic Studies of Tobramycin and Gentamicin. Antimicrob Agents Chemother. 1973;3(4):445-450. View Source
- [2] In-vitro susceptibility of Pseudomonas aeruginosa to old and new beta-lactam antibiotics and aminoglycosides. J Antimicrob Chemother. 1987;20(4):575-581. View Source
- [3] Dulong de Rosnay HL, et al. Comparative in vitro activity of tobramycin, gentamicin... against Pseudomonas aeruginosa. J Infect Dis. 1976;134 Suppl:S50-6. View Source
